

Safety and handling of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Azepan-1-yl)propanoic acid**

Cat. No.: **B117911**

[Get Quote](#)

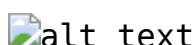
An In-depth Technical Guide on the Safety and Handling of **3-(Azepan-1-yl)propanoic acid**

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for **3-(Azepan-1-yl)propanoic acid** and its hydrochloride salt. A comprehensive risk assessment should be conducted by qualified professionals before handling this chemical. All laboratory work should be performed in compliance with institutional and regulatory safety standards.

Chemical Identification and Physical Properties

3-(Azepan-1-yl)propanoic acid is a carboxylic acid derivative containing a seven-membered azepane ring. It serves as an intermediate in the synthesis of various bioactive compounds.[\[1\]](#)

Property	Data	Source
IUPAC Name	3-(Azepan-1-yl)propanoic acid	-
CAS Number	730996-05-1	[2] [3]
Molecular Formula	C ₉ H ₁₇ NO ₂	[3]
Molecular Weight	171.24 g/mol	[3]
Appearance	Not specified; likely a solid or oil	-
Purity	Typically ≥95%	[3]
Synonyms	O=C(O)CCN1CCCCC1	[3]


Hazard Identification and Classification

Safety data for **3-(Azepan-1-yl)propanoic acid** is limited. The following GHS classification is based on data for its hydrochloride salt, **3-(Azepan-1-yl)propanoic acid** hydrochloride (CAS: 136671-92-6), which is expected to have a similar hazard profile.

Hazard Class	Category	Hazard Statement
Acute toxicity, oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	3	H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet[\[4\]](#)

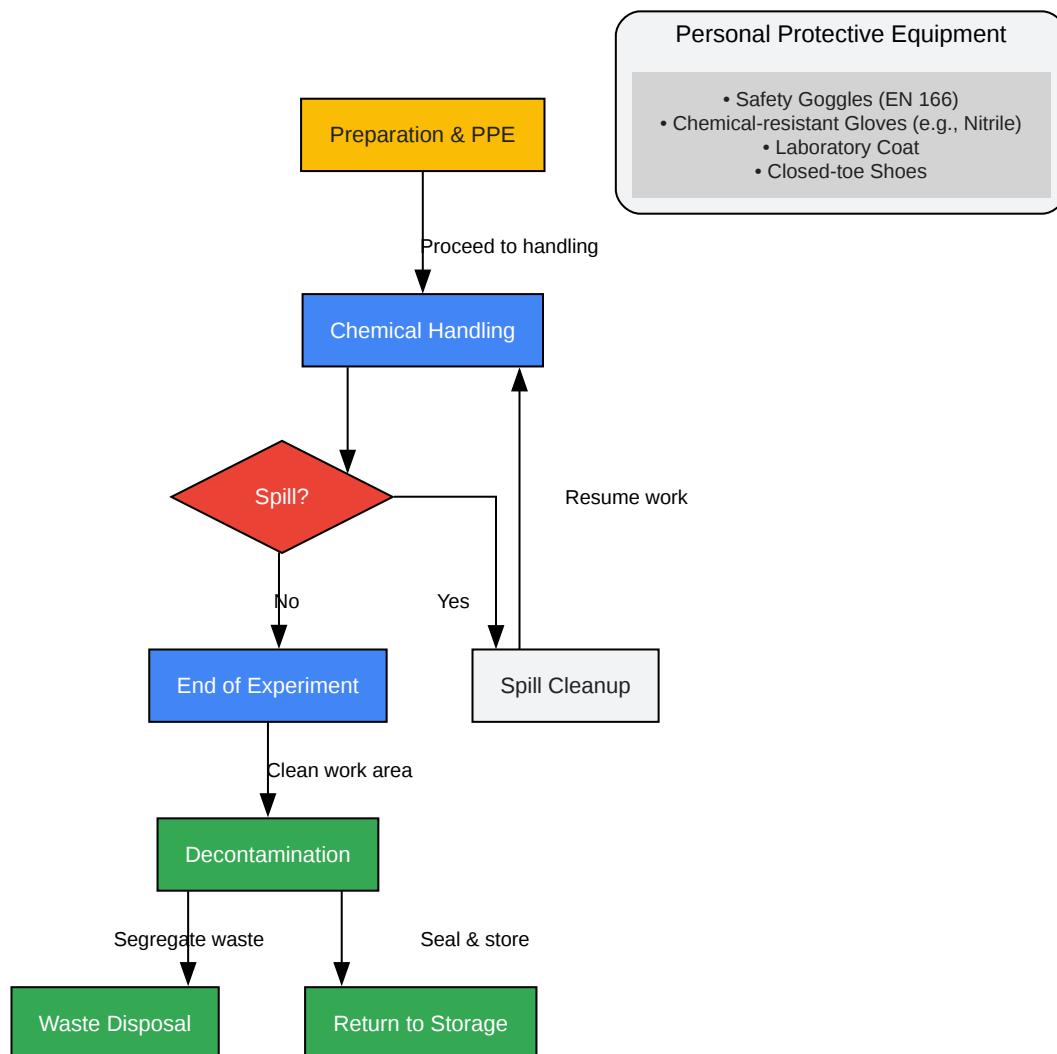
GHS Pictograms:

Signal Word:Warning[4]

Hazard Statements:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Precautionary Statements:


- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P264: Wash skin thoroughly after handling.[5]
- P270: Do not eat, drink or smoke when using this product.[6]
- P271: Use only outdoors or in a well-ventilated area.[4][7]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]
- P405: Store locked up.[6]

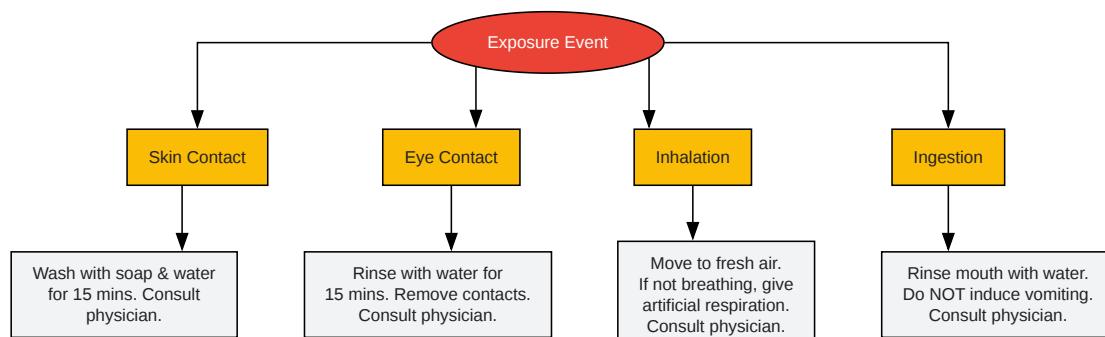
- P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

Proper handling is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safely managing the chemical in a laboratory setting.

[Click to download full resolution via product page](#)


Caption: General workflow for safe handling and PPE.

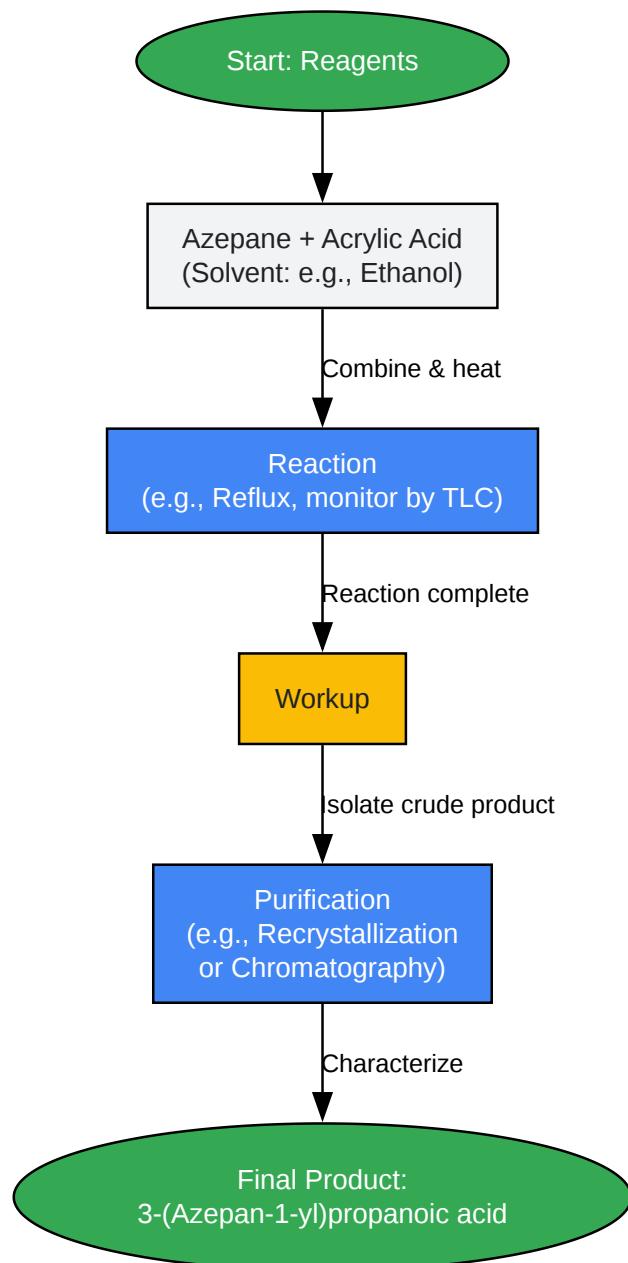
Methodology:

- Preparation: Before handling, ensure a chemical fume hood is operational. Review the Safety Data Sheet (SDS). Prepare all necessary equipment and a designated waste container.
- Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.
- Handling: Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.^[5] Avoid contact with skin and eyes.^[6]
- Decontamination: After handling, thoroughly wash hands and any affected skin areas with soap and water.^[4] Clean the work surface and any contaminated equipment.
- Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.^[3] Store locked up and away from incompatible materials such as strong oxidizing agents.^[6]

First Aid Response Workflow

In case of accidental exposure, immediate and appropriate first aid is critical.

[Click to download full resolution via product page](#)


Caption: First aid procedures for accidental exposure.

Methodology:

- If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation develops.[4]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[4]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Hypothetical Synthesis Protocol

No specific protocol for the synthesis of **3-(Azepan-1-yl)propanoic acid** is readily available in the cited literature. A plausible method is the Michael addition of azepane to acrylic acid. This is a hypothetical protocol and requires optimization and safety validation.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for chemical synthesis.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid (1.0 eq) in a suitable solvent such as ethanol.
- Addition of Amine: Slowly add azepane (1.1 eq) to the solution at room temperature. The reaction may be exothermic.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: The resulting crude product may be purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product.
- Characterization: Confirm the structure and purity of the final compound using methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Stability and Reactivity

- Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).^[6]
- Possibility of Hazardous Reactions: No hazardous reactions are predicted if stored and handled as prescribed.^[6] Exothermic reactions may occur with strong oxidizing agents.
- Conditions to Avoid: Avoid sources of ignition such as heat, sparks, and open flames.^[6]
- Incompatible Materials: Strong oxidizing agents.
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).^[6]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for **3-(Azepan-1-yl)propanoic acid** are not available in the public domain. The GHS classification suggests it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.^[4] No data is available on

carcinogenicity, mutagenicity, or reproductive toxicity.[5] Similarly, information on persistence, degradability, and bioaccumulative potential has not been found.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]

- **Waste Collection:** Collect waste material in a dedicated, properly labeled, and sealed container.[10] The container must be compatible with the chemical.
- **Labeling:** The waste container must be clearly labeled as hazardous waste, listing all chemical contents by their full name and approximate percentages.[10]
- **Storage:** Store waste containers in a designated, secure area, away from incompatible materials. Use secondary containment for liquid waste.[10]
- **Disposal:** Do not dispose of this chemical down the drain or in regular trash.[10] Arrange for pickup and disposal by a licensed hazardous waste management company.
- **Container Decontamination:** Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, the container may be disposed of or recycled according to institutional policies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Azepan-1-yl)propanoic acid [myskinrecipes.com]
- 2. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]
- 3. 3-(Azepan-1-yl)propanoic acid - Lead Sciences [lead-sciences.com]

- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- To cite this document: BenchChem. [Safety and handling of 3-(Azepan-1-yl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117911#safety-and-handling-of-3-azepan-1-yl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com